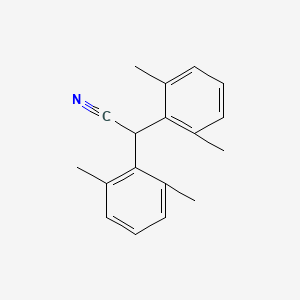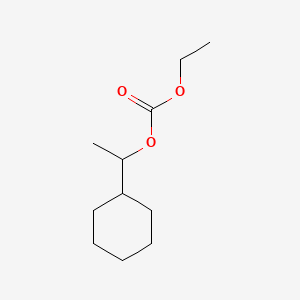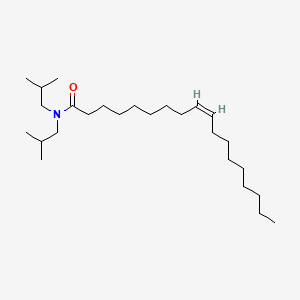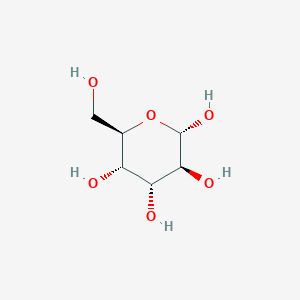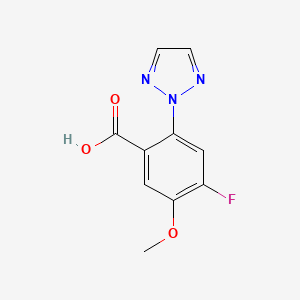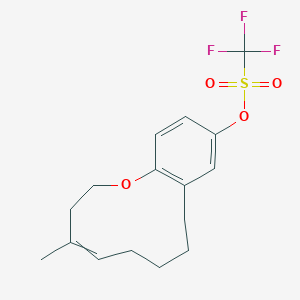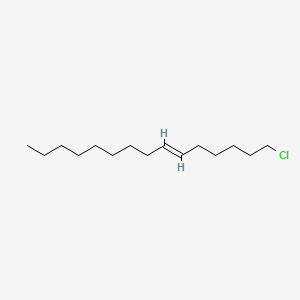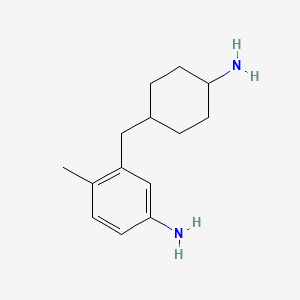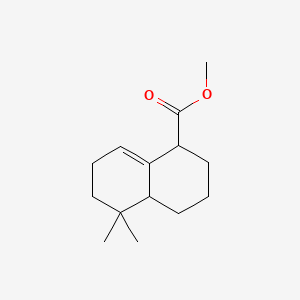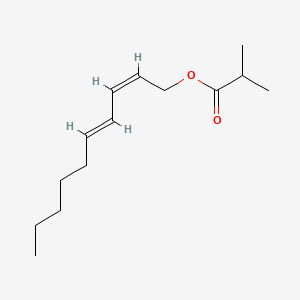
Sodium bis(5-oxo-DL-prolinate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium bis(5-oxo-DL-prolinate) is a chemical compound with the molecular formula C10H12N2NaO6. It is a sodium salt derivative of 5-oxo-DL-proline, which is a racemic mixture of the D- and L- isomeric forms of 5-oxo-proline . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium bis(5-oxo-DL-prolinate) can be synthesized through the neutralization of 5-oxo-DL-proline with sodium hydroxide. The reaction typically involves dissolving 5-oxo-DL-proline in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt .
Industrial Production Methods: In industrial settings, the production of sodium bis(5-oxo-DL-prolinate) follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often produced in batch reactors where temperature, pH, and concentration are monitored continuously .
Análisis De Reacciones Químicas
Types of Reactions: Sodium bis(5-oxo-DL-prolinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: It can be reduced to form 5-hydroxyproline derivatives.
Substitution: The sodium ion can be substituted with other cations in exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ion exchange resins or other cationic salts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives of 5-oxo-proline.
Reduction: 5-hydroxyproline derivatives.
Substitution: Different cationic salts of 5-oxo-DL-proline.
Aplicaciones Científicas De Investigación
Sodium bis(5-oxo-DL-prolinate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of various chemicals and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of sodium bis(5-oxo-DL-prolinate) involves its interaction with specific enzymes and metabolic pathways. One of the key enzymes it interacts with is 5-oxo-L-prolinase, which catalyzes the cleavage of 5-oxo-proline to form glutamate. This reaction is coupled with the hydrolysis of ATP to ADP and inorganic phosphate . The compound’s effects are mediated through its ability to modulate these enzymatic reactions and influence cellular metabolism.
Comparación Con Compuestos Similares
5-Oxo-L-proline: The L-isomer of 5-oxo-proline, which has similar enzymatic interactions but different stereochemistry.
5-Hydroxyproline: A hydroxylated derivative of proline with distinct chemical properties.
2-Pyrrolidinecarboxylate: Another proline derivative with different functional groups.
Uniqueness: Sodium bis(5-oxo-DL-prolinate) is unique due to its racemic mixture of D- and L-isomers, which allows it to interact with a broader range of enzymes and metabolic pathways compared to its individual isomers. This property makes it a versatile compound in scientific research and industrial applications .
Propiedades
Número CAS |
60373-59-3 |
|---|---|
Fórmula molecular |
C10H12N2NaO6- |
Peso molecular |
279.20 g/mol |
Nombre IUPAC |
sodium;5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Na/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+1/p-2 |
Clave InChI |
ZIANFPVTVNDULH-UHFFFAOYSA-L |
SMILES canónico |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


